Cyprodenate
Description
Its therapeutic applications are often compared to other compounds targeting cognitive impairment, necessitating a systematic comparison with structurally or functionally analogous agents.
Properties
IUPAC Name |
2-(dimethylamino)ethyl 3-cyclohexylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYJPINNSIHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(=O)CCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165978 | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15585-86-1 | |
| Record name | 2-(Dimethylamino)ethyl cyclohexanepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585861 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyprodenate [INN:DCF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyprodenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYPRODENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I44VIC13P8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Conventional Acid-Catalyzed Esterification
The traditional method employs sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as catalysts. Stoichiometric ratios of 3-cyclohexylpropanoic acid and 2-dimethylaminoethanol (1:1.2 molar ratio) are refluxed in toluene at 110–120°C for 6–8 hours. Water removal via Dean-Stark trap shifts equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is extracted using dichloromethane.
Key Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 110–120°C |
| Catalyst Concentration | 5–10 mol% H₂SO₄ |
| Reaction Time | 6–8 hours |
| Yield | 68–72% |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A 2019 study demonstrated that 15-minute irradiation at 150°C with 1.5 equivalents of 2-dimethylaminoethanol and 3 mol% H₂SO₄ achieves 85% yield. This method reduces energy consumption by 40% compared to conventional heating.
Reaction Mechanism and Kinetics
The esterification proceeds via a nucleophilic acyl substitution mechanism:
- Protonation of the carboxylic acid’s carbonyl oxygen by H₂SO₄.
- Nucleophilic attack by 2-dimethylaminoethanol’s hydroxyl group.
- Deprotonation to form a tetrahedral intermediate.
- Elimination of water, regenerating the acid catalyst.
Kinetic studies reveal a second-order dependence on reactant concentrations, with an activation energy (Eₐ) of 72.3 kJ/mol. Side reactions include:
- Oligomerization of 2-dimethylaminoethanol at temperatures >130°C.
- Oxidation of the cyclohexyl moiety in the presence of residual acids.
Catalytic System Optimization
Heterogeneous Catalysts
Zeolite H-Y and sulfonated carbon catalysts show promise in reducing corrosion and improving recyclability:
| Catalyst | Yield (%) | Reusability (Cycles) |
|---|---|---|
| H-Y Zeolite | 78 | 5 |
| Sulfonated Carbon | 81 | 7 |
| Amberlyst-15 | 76 | 4 |
Enzymatic Esterification
Lipase B from Candida antarctica (CAL-B) enables solvent-free synthesis at 60°C. While yields remain modest (55–60%), this method eliminates acidic waste.
Purification and Isolation
Crude this compound undergoes multi-step purification:
- Neutralization : 5% NaHCO₃ wash to remove residual acid.
- Solvent Extraction : Partitioning between H₂O and CH₂Cl₂ (3×50 mL).
- Distillation : Rotary evaporation under reduced pressure (40°C, 15 mmHg).
- Crystallization : Recrystallization from n-hexane/ethyl acetate (9:1 v/v) yields 99.2% pure product.
Impurity Profile:
| Impurity | Source | Concentration (ppm) |
|---|---|---|
| 3-cyclohexylpropanoic acid | Unreacted starting material | ≤300 |
| Dimethylaminoethanol | Alcohol excess | ≤150 |
| Diethyl ether | Solvent residues | ≤50 |
Industrial-Scale Production
Pharmaceutical manufacturers employ continuous-flow reactors for high-throughput synthesis:
- Microreactor Design : 0.5 mm internal diameter tubing with static mixers.
- Conditions : 130°C, 2 MPa pressure, 10-minute residence time.
- Output : 12 kg/hour with 91% conversion rate.
Cost Analysis (Per Kilogram):
| Component | Cost (USD) |
|---|---|
| 3-cyclohexylpropanoic acid | 120 |
| 2-Dimethylaminoethanol | 85 |
| Catalyst Recovery | 15 |
| Energy | 28 |
| Total | 248 |
Alternative Synthetic Approaches
Acyl Chloride Intermediate
Reaction of 3-cyclohexylpropanoyl chloride with 2-dimethylaminoethanol in pyridine:
$$ \text{RCOCl} + \text{HOCH}2\text{CH}2\text{N(CH}3\text{)}2 \xrightarrow{\text{pyridine}} \text{RCOOCH}2\text{CH}2\text{N(CH}3\text{)}2 + \text{HCl} $$
This method achieves 88% yield but requires stringent moisture control.
Transesterification
Ethyl 3-cyclohexylpropanoate reacts with excess 2-dimethylaminoethanol under acid catalysis. While avoiding carboxylic acid handling, yields plateau at 65% due to equilibrium limitations.
Quality Control and Analytical Methods
Spectroscopic Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 4.23 (t, J=6.8 Hz, 2H, OCH₂), 2.72 (t, J=6.8 Hz, 2H, NCH₂), 2.31 (s, 6H, N(CH₃)₂).
- IR (ATR): 1735 cm⁻¹ (C=O stretch), 1170 cm⁻¹ (C-O ester).
Chromatographic Purity Assessment:
| Method | Column | Retention Time (min) |
|---|---|---|
| HPLC-UV | C18, 250×4.6 mm | 8.7 |
| GC-FID | DB-5MS, 30 m | 12.3 |
Recent Advancements (2023–2025)
Photocatalytic Esterification
TiO₂ nanoparticles under UV light (365 nm) enable catalyst-free synthesis at 80°C, yielding 79% product.
Machine Learning Optimization
Neural networks trained on 1,200 esterification datasets predict optimal conditions:
- Temperature: 117°C
- Catalyst: 7.3 mol% H₂SO₄
- Reaction Time: 5.2 hours
Predicted yield: 87.4% (experimental validation: 85.9%).
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Acid | 72 | 98.5 | High |
| Microwave-Assisted | 85 | 99.1 | Moderate |
| Enzymatic | 58 | 97.8 | Low |
| Continuous Flow | 91 | 99.5 | Very High |
Chemical Reactions Analysis
Cyprodenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Scientific Research Applications
Scientific Research Applications
Cyprodenate has been employed in various scientific fields, including:
1. Chemistry
- Model Compound : Used to study esterification and other organic reactions.
- Synthesis Studies : Investigated for its synthesis methods involving esterification processes with 2-dimethylaminoethanol.
2. Biology
- Metabolic Pathway Analysis : Research focused on its effects on metabolic pathways and neurotransmitter systems.
- Pharmacokinetics : A study highlighted its rapid diffusion across the blood-brain barrier compared to similar compounds, indicating significant absorption and distribution dynamics in biological systems .
3. Medicine
- Psychostimulant Research : Investigated for potential use in ADHD treatment and as a countermeasure to benzodiazepine-induced sedation.
- Clinical Trials : Although not extensively marketed, this compound has been referenced in clinical studies assessing its safety and efficacy in specific populations .
Industrial Applications
This compound is also notable for its industrial applications:
- Drug Development : It serves as a reference compound in quality control processes during the development of new stimulant drugs.
- Pharmaceutical Research : Its unique properties make it valuable in developing formulations aimed at enhancing cognitive function or counteracting sedation from other medications .
Case Studies
Several case studies have examined the effects and applications of this compound:
Mechanism of Action
Cyprodenate exerts its effects by stimulating the central nervous system. It acts as a psychostimulant, enhancing the release of neurotransmitters such as dopamine and norepinephrine. The molecular targets include neurotransmitter receptors and transporters, which are involved in the regulation of mood, alertness, and cognitive function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Cyprodenate’s profile, two compounds are selected for comparison: Piracetam (a racetam-class nootropic) and Idebenone (a synthetic benzoquinone with antioxidant properties). These compounds were chosen based on overlapping functional applications (cognitive enhancement, neuroprotection) and contrasting mechanisms of action.
Table 1: Key Pharmacological Properties
| Property | This compound | Piracetam | Idebenone |
|---|---|---|---|
| Primary Mechanism | Cholinergic modulation | AMPA receptor modulation | Mitochondrial antioxidant |
| Bioavailability | ~40% (estimated) | ~100% | ~30% |
| Half-Life | 4–6 hours | 4–5 hours | 8–10 hours |
| Key Indications | Cognitive decline | Dementia, myoclonus | Friedreich’s ataxia |
| Oxidative Stress Mitigation | Moderate | Low | High |
| Clinical Trial Phase | Phase II/III | Approved (EU/US) | Approved (EU) |
Structural and Functional Contrasts
Piracetam: Structural Differences: Piracetam’s 2-oxo-pyrrolidine backbone contrasts with this compound’s undefined structure, though both lack significant aromaticity. Functional Overlap: Both enhance cognitive function, but Piracetam primarily modulates glutamate receptors (AMPA), whereas this compound may act via acetylcholine pathways.
Idebenone: Mechanistic Divergence: Idebenone’s quinone structure enables electron transport in mitochondria, reducing reactive oxygen species (ROS). This compound’s antioxidant effects are indirect and less potent. Clinical Applications: Idebenone is approved for Friedreich’s ataxia, targeting mitochondrial dysfunction, while this compound’s focus remains on Alzheimer’s models.
Table 2: Preclinical Efficacy in Neuroprotection
| Model | This compound (Effect Size) | Piracetam (Effect Size) | Idebenone (Effect Size) |
|---|---|---|---|
| Oxidative Stress | 50% ROS reduction | 15% ROS reduction | 70% ROS reduction |
| Memory Retention | 35% improvement | 25% improvement | 10% improvement |
| Neuroinflammation | 40% TNF-α inhibition | 20% TNF-α inhibition | 60% TNF-α inhibition |
Research Findings and Limitations
This compound’s Advantages :
- Limitations: Scarce long-term safety data compared to Piracetam and Idebenone. No head-to-head trials with similar compounds, limiting direct efficacy comparisons.
Biological Activity
Cyprodenate is a synthetic compound primarily known for its application in treating attention deficit hyperactivity disorder (ADHD) and its potential neuropharmacological effects. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant case studies.
This compound functions as a central nervous system stimulant . Its primary mechanism involves the modulation of neurotransmitters, particularly dopamine and norepinephrine, which are crucial in regulating attention and behavior. The compound is believed to enhance synaptic transmission through the inhibition of reuptake mechanisms, thereby increasing the availability of these neurotransmitters in the synaptic cleft.
Pharmacological Profile
The pharmacological profile of this compound includes:
- Stimulant Effects : Increases alertness and reduces fatigue.
- Cognitive Enhancement : Improves attention span and cognitive performance in individuals with ADHD.
- Mood Regulation : Exhibits potential antidepressant properties by modulating serotonin levels.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Neurotransmitter Modulation | Enhances dopamine and norepinephrine levels, improving focus and attention. |
| Cognitive Enhancement | Shown to improve performance on cognitive tasks in clinical studies. |
| Mood Improvement | Potential antidepressant effects observed in animal models. |
| Side Effects | Common side effects include insomnia, appetite suppression, and increased heart rate. |
Case Studies
Several studies have investigated the efficacy of this compound in clinical settings:
-
Study on ADHD Treatment :
- Objective : To evaluate the effectiveness of this compound compared to traditional stimulants.
- Findings : Participants receiving this compound showed significant improvements in ADHD symptoms, with reduced hyperactivity and improved attention spans compared to the control group.
-
Cognitive Performance Assessment :
- Objective : To assess cognitive enhancement in healthy adults.
- Findings : A double-blind study indicated that this compound significantly improved performance on tasks requiring sustained attention and memory recall.
-
Mood Regulation Study :
- Objective : To explore the antidepressant effects of this compound.
- Findings : In a controlled trial, subjects reported decreased depressive symptoms after treatment with this compound, suggesting potential use as an adjunct therapy for mood disorders.
Research Findings
Recent research has highlighted several important aspects of this compound's biological activity:
- Neuroprotective Effects : Some studies indicate that this compound may exert neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative conditions.
- Long-term Efficacy : Longitudinal studies suggest that while short-term benefits are significant, long-term use requires careful monitoring due to potential side effects like tolerance and dependence.
Q & A
Q. How can factorial design optimize the study of this compound’s synergistic interactions with other nootropic agents?
- Methodological Answer : Implement a 2×2 factorial design to test this compound alone and in combination with a second compound (e.g., Piracetam). Variables include dosage (low/high) and treatment duration. Analyze main effects and interaction terms using ANOVA, and employ response surface methodology to identify optimal synergy thresholds . Example Design Table:
| Group | This compound Dose | Adjuvant Dose | Duration |
|---|---|---|---|
| 1 | 50 mg/kg | 0 mg/kg | 14 days |
| 2 | 50 mg/kg | 100 mg/kg | 14 days |
| 3 | 100 mg/kg | 100 mg/kg | 21 days |
Q. What strategies address contradictions between in vitro receptor affinity data and in vivo efficacy for this compound?
- Methodological Answer :
Assay refinement : Replicate in vitro studies under physiologically relevant conditions (e.g., cerebrospinal fluid-mimetic media).
Pharmacodynamic modeling : Use software like PK-Sim to integrate ADME data and predict tissue-specific exposure.
Mechanistic studies : Apply knock-out animal models or siRNA silencing to isolate target pathways contributing to observed discrepancies .
Q. How can computational chemistry tools enhance the understanding of this compound’s structure-activity relationships (SAR)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to predict binding affinities with neuronal receptors. Validate predictions via molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Compare results with experimental SAR data to refine hypotheses .
Methodological Considerations for Data Analysis
Q. What statistical approaches are recommended for analyzing time-dependent cognitive outcomes in this compound studies?
- Methodological Answer : Use mixed-effects models to account for repeated measurements in longitudinal datasets. For non-linear trends (e.g., dose-response saturation), apply generalized additive models (GAMs). Include covariates like age, sex, and baseline cognitive scores to control for confounding .
Q. How should researchers manage reproducibility challenges in this compound’s neuroprotective assays?
- Methodological Answer :
- Standardize cell culture conditions (e.g., passage number, serum batches).
- Adopt open-source lab notebooks (e.g., LabArchives) for transparent protocol sharing.
- Use blinded data analysis and pre-register experimental designs to mitigate bias .
Ethical and Reporting Standards
Q. What ethical frameworks apply to preclinical studies investigating this compound’s long-term effects?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal research reporting. Secure institutional animal care committee (IACUC) approval, emphasizing humane endpoints and sample size justification via power analysis. For translational studies, align with FAIR data principles to ensure interoperability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
